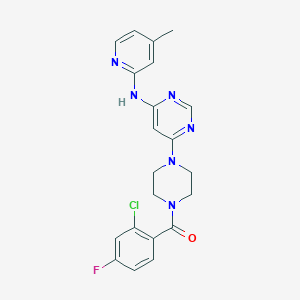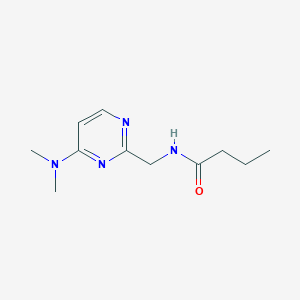
N-((4-(dimethylamino)pyrimidin-2-yl)methyl)butyramide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((4-(dimethylamino)pyrimidin-2-yl)methyl)butyramide, also known as DMXAA, is a synthetic compound that has gained attention for its potential as an anti-cancer agent. DMXAA was first synthesized in the 1980s, and since then, it has been the subject of extensive scientific research.
Aplicaciones Científicas De Investigación
Anti-Infective Agents
Pyrimidine derivatives, including N-((4-(dimethylamino)pyrimidin-2-yl)methyl)butyramide, have shown promise as anti-infective agents. They have been utilized in the synthesis of compounds with antimicrobial, antimalarial, and antiviral properties. The structural diversity of pyrimidines allows for the development of novel drugs that can combat resistant strains of pathogens .
Anticancer Activity
The pyrimidine core is a common feature in many anticancer drugs. Research into pyrimidine-based compounds has led to the development of drugs that can interfere with DNA replication and cell division in cancer cells. As such, N-((4-(dimethylamino)pyrimidin-2-yl)methyl)butyramide may serve as a starting point for the synthesis of new anticancer agents .
Neurological Disorders
Compounds with a pyrimidine structure have been found to possess properties beneficial for treating neurological disorders. They can act as central nervous system (CNS)-active agents, calcium channel blockers, and antidepressants. This suggests that N-((4-(dimethylamino)pyrimidin-2-yl)methyl)butyramide could be explored for its potential applications in neurology .
Anti-Fibrotic Applications
There is evidence to suggest that certain pyrimidine derivatives may exhibit anti-fibrotic activity. Fibrosis is a pathological condition characterized by excessive tissue scarring, which can lead to organ dysfunction. Investigating the anti-fibrotic properties of N-((4-(dimethylamino)pyrimidin-2-yl)methyl)butyramide could open up new avenues for treating fibrotic diseases .
Drug Design and Bioisosterism
The pyrimidine ring can act as a bioisostere for phenyl and other aromatic π systems, which is advantageous in drug design. It offers the possibility of creating more potent and selective drugs with improved pharmacokinetic and pharmacodynamic properties. N-((4-(dimethylamino)pyrimidin-2-yl)methyl)butyramide could be used as a scaffold for designing new drugs with enhanced efficacy .
Analgesic and Anti-Inflammatory Properties
Pyrimidine derivatives have been associated with analgesic and anti-inflammatory effects. This makes them potential candidates for the development of new pain relief medications and treatments for inflammatory conditions. Further research into N-((4-(dimethylamino)pyrimidin-2-yl)methyl)butyramide could lead to the discovery of novel therapeutic agents in this category .
Antioxidant Potential
Antioxidants play a vital role in protecting cells from oxidative stress. Pyrimidine-based compounds have shown antioxidant activity, which could be harnessed in the development of drugs to mitigate the effects of free radicals. The exploration of N-((4-(dimethylamino)pyrimidin-2-yl)methyl)butyramide for its antioxidant properties could contribute to the field of preventive medicine .
Propiedades
IUPAC Name |
N-[[4-(dimethylamino)pyrimidin-2-yl]methyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O/c1-4-5-11(16)13-8-9-12-7-6-10(14-9)15(2)3/h6-7H,4-5,8H2,1-3H3,(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJIAKWGIXPOKDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NCC1=NC=CC(=N1)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((4-(dimethylamino)pyrimidin-2-yl)methyl)butyramide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


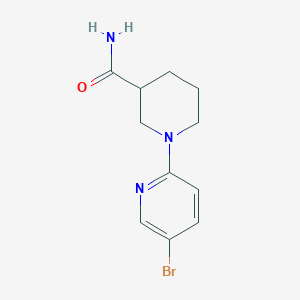




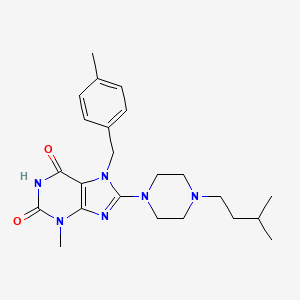
![N-[2-(2,3-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2,3-dimethoxybenzamide](/img/structure/B2864636.png)

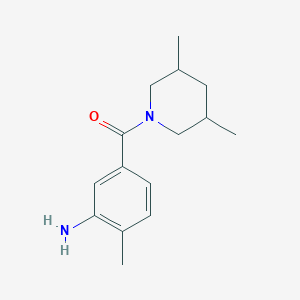


![2-(5-(Benzo[d]thiazol-2-yl)thiophene-2-carboxamido)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2864645.png)
